molecular formula C13H12BrNO4 B5718493 5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide

Cat. No.: B5718493
M. Wt: 326.14 g/mol
InChI Key: SDDMEZHUTJJREQ-UHFFFAOYSA-N
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Description

5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Chemical Reactions Analysis

5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    5-bromo-N-(3,4-dimethoxyphenyl)furan-2-amine: This compound has an amine group instead of a carboxamide group.

    5-bromo-N-(3,4-dimethoxyphenyl)furan-2-thiol: This compound has a thiol group instead of a carboxamide group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-bromo-N-(3,4-dimethoxyphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO4/c1-17-9-4-3-8(7-11(9)18-2)15-13(16)10-5-6-12(14)19-10/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDDMEZHUTJJREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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